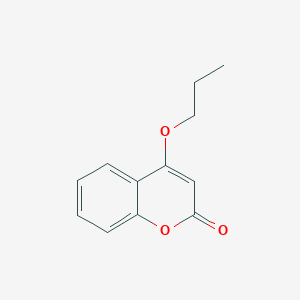
4-Propoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxy-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family Benzopyrans are polycyclic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of a catalyst such as triethylammonium acetate (TEAA) under microwave irradiation . Another method involves the use of alkaline protease from Bacillus licheniformis, which catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and enzymatic catalysis are preferred methods due to their efficiency and environmentally benign nature.
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Propoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Propoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can catalyze the reductive cleavage of azo bonds in aromatic azo compounds, leading to the formation of corresponding amines . This activity is facilitated by its unique chemical structure, which allows it to interact with various enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
4-Propoxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as coumarin, 7-methoxy-2H-1-benzopyran-2-one, and 2H-1-benzopyran-2-one . These compounds share a similar core structure but differ in their functional groups and specific properties. For instance:
Coumarin: Known for its use in perfumes and as a precursor for anticoagulant drugs.
7-Methoxy-2H-1-benzopyran-2-one: Used in the synthesis of various bioactive molecules.
2H-1-benzopyran-2-one: Exhibits a range of biological activities, including anticancer properties.
The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93912-01-7 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-propoxychromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3 |
Clave InChI |
USRIBYGPGYMHAA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=O)OC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
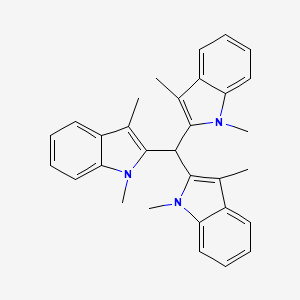
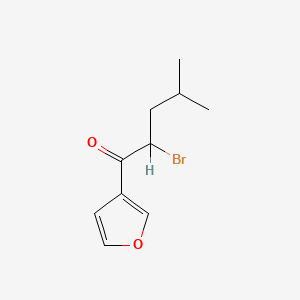
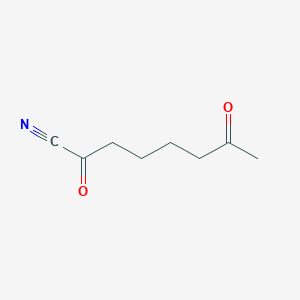
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
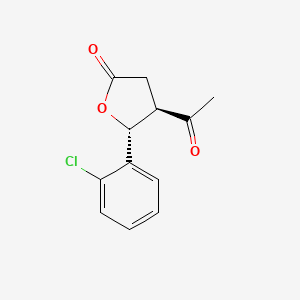
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)

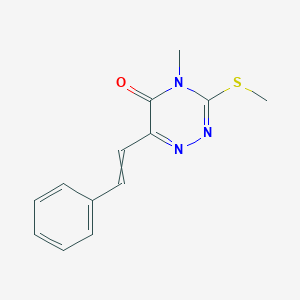
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)


